molecular formula C16H19NO2 B2922735 (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine CAS No. 355382-27-3

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine

Cat. No.: B2922735
CAS No.: 355382-27-3
M. Wt: 257.333
InChI Key: ILIQUOYLOUMAEN-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is an organic compound that features two methoxybenzyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features make it a candidate for the design of molecules with specific biological activities .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is unique due to the presence of two methoxybenzyl groups attached to an amine. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIQUOYLOUMAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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